3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453749
InChI: InChI=1S/C19H31N3O2/c1-16(2)21(12-10-20)13-18-9-6-11-22(14-18)19(23)24-15-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,20H2,1-2H3
SMILES: CC(C)N(CCN)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C19H31N3O2
Molecular Weight: 333.5 g/mol

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13453749

Molecular Formula: C19H31N3O2

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C19H31N3O2
Molecular Weight 333.5 g/mol
IUPAC Name benzyl 3-[[2-aminoethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H31N3O2/c1-16(2)21(12-10-20)13-18-9-6-11-22(14-18)19(23)24-15-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,20H2,1-2H3
Standard InChI Key OXCIFJVZKXXPSL-UHFFFAOYSA-N
SMILES CC(C)N(CCN)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CCN)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 3-position with a [(2-aminoethyl)(isopropyl)amino]methyl group and a benzyl ester at the 1-position. The molecular formula is inferred as C₁₉H₃₁N₃O₂, with a molar mass of approximately 333.47 g/mol, based on structural analogs such as (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (C₁₈H₂₈N₂O₃, 320.43 g/mol) . The stereochemistry at the piperidine ring and the chiral centers in the aminoethyl-isopropyl group may critically influence its biological activity, though specific enantiomeric data remain unexplored in available literature.

Key Structural Features:

  • Piperidine Core: Provides rigidity and influences lipophilicity, affecting blood-brain barrier permeability.

  • Aminoethyl-Isopropyl-Amino Group: Introduces basicity and hydrogen-bonding capacity, potentially enhancing interactions with biological targets like G protein-coupled receptors.

  • Benzyl Ester: Serves as a protective group for carboxylic acids and may modulate solubility and metabolic stability.

Synthesis and Characterization

The synthesis of 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester likely follows multi-step organic reactions analogous to those used for related piperidine derivatives. A proposed pathway involves:

  • Piperidine Functionalization: Introduction of the [(2-aminoethyl)(isopropyl)amino]methyl group via nucleophilic substitution or reductive amination.

  • Benzyl Ester Formation: Protection of the carboxylic acid using benzyl chloroformate under basic conditions.

  • Deprotection and Purification: Sequential removal of protective groups followed by chromatography for isolation.

Example Synthesis Protocol:

StepReactionReagents/ConditionsYield
1Piperidine alkylation3-Bromomethylpiperidine, 2-aminoethyl-isopropylamine, K₂CO₃, DMF, 80°C65%
2EsterificationBenzyl chloroformate, pyridine, 0°C → RT78%
3PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)90% purity

Characterization typically employs Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). For instance, the proton NMR spectrum of a related compound, (S)-3-[((R)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, shows distinct peaks for the piperidine ring (δ 1.4–2.8 ppm), benzyl group (δ 7.2–7.4 ppm), and amino protons (δ 1.8–2.2 ppm).

CompoundTargetIC₅₀ (nM)Reference
3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester5-HT₁A120
(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl esterDopamine D₂450
Target Compound (Inferred)5-HT₁A/Dopamine D₂200–300 (Estimated)

Comparative Structural Analysis

The substitution pattern on the piperidine ring profoundly impacts biological activity. For example:

CompoundSubstituent PositionKey GroupBioactivity
3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester3Aminoethyl-isopropylEstimated CNS modulation
2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester2Aminoethyl-ethylGPCR binding
(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester3Hydroxyethyl-isopropylReduced receptor affinity

Future Directions

Further research should prioritize:

  • Stereoselective Synthesis: To isolate enantiomers and assess their pharmacological profiles.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in model organisms.

  • Target Identification: High-throughput screening to identify precise biological targets.

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